5-(Piperidin-4-ylmethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperidin-4-ylmethyl)pyrimidine is a compound with the molecular formula C10H15N3 and a molecular weight of 177.251 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes this compound, has been a subject of interest in recent years . A method for preparing 2-methyl-5-(piperidin-4-yl)pyrimidine has been disclosed in a patent . The target product is prepared from 2-methyl pyrimidine, which serves as a starting raw material, through brominating, coupling, removing, and catalytic hydrogenation reaction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Pyrimidine-derived radicals play an important role in DNA oxidation . The detection and identification of these radicals is essential to understand DNA oxidation mechanisms . Pyrimidines also show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Scientific Research Applications
Corrosion Inhibition Properties in Iron
- Piperidine derivatives, including those similar to 5-(Piperidin-4-ylmethyl)pyrimidine, have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties (Kaya et al., 2016).
5-HT7 Receptor Antagonists
- Piperazin-1-yl substituted unfused heterobiaryls, similar to this compound, have been synthesized as ligands for 5-HT7 receptors. These compounds have been studied for their structural features affecting 5-HT7 binding affinity (Strekowski et al., 2016).
Metabolite Analysis in Pharmacology
- Studies on metabolites of compounds similar to this compound have been conducted to understand their biotransformation in organisms. This includes the investigation of various metabolites isolated from urine and feces (Pfeifer et al., 1990).
Chemical Synthesis and Intermediate Applications
- This compound and its derivatives have been synthesized for various applications, including as intermediates in the preparation of other chemical compounds (Shen Li, 2012).
Adenosine Receptor Antagonists
- Certain pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, related to this compound, have been functionalized for use as human A₃ adenosine receptor antagonists. Their water solubility and binding affinities have been a focal point of research (Baraldi et al., 2012).
Antitumor and Antiviral Agents
- Derivatives of this compound have been explored for their potential as antitumor and antiviral agents. This includes the synthesis and biological evaluation of these derivatives in various assays (El-Subbagh et al., 2000).
Anti-angiogenic and DNA Cleavage Activities
- Novel carboxamide derivatives of this compound have been synthesized and assessed for their anti-angiogenic and DNA cleavage activities. These activities are crucial in the context of cancer research and treatment (Kambappa et al., 2017).
Mechanism of Action
Target of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of pge 2 .
Biochemical Pathways
It is known that purine and pyrimidine nucleotides are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as nad and sam .
Pharmacokinetics
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
It is known that several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
It is known that anaerobic bacteria can degrade pyrimidine, and factors such as ph, alkalinity, and the presence of certain ions can influence this process .
Future Directions
While specific future directions for 5-(Piperidin-4-ylmethyl)pyrimidine are not mentioned in the search results, there are indications of ongoing research in the field of pyrimidine and piperidine derivatives . This includes the development of more potent and selective inhibitors, the identification of new biological targets, and the evaluation of potential applications.
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)5-10-6-12-8-13-7-10/h6-9,11H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOXDCKHIJDMRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.